molecular formula C17H11N5O4S2 B12014459 2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide CAS No. 485379-78-0

2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide

Cat. No.: B12014459
CAS No.: 485379-78-0
M. Wt: 413.4 g/mol
InChI Key: AJLPJIPVAIEWIX-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety linked to a nitroindolinone structure via a thioether and hydrazone linkage, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide typically involves multiple steps:

    Formation of Benzo[d]thiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Thioether Formation: The benzo[d]thiazole derivative is then reacted with a halogenated acetic acid derivative to form the thioether linkage.

    Hydrazone Formation: The final step involves the condensation of the thioether derivative with 5-nitro-2-oxoindoline-3-carbohydrazide under reflux conditions in the presence of a suitable catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d]thiazole ring, where electrophilic aromatic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism by which 2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]thiazol-2-ylthio)acetamido derivatives: These compounds share the benzo[d]thiazole moiety and exhibit similar chemical properties.

    Nitroindolinone derivatives: Compounds with the nitroindolinone structure also show comparable biological activities.

Uniqueness

What sets 2-(Benzo[d]thiazol-2-ylthio)-N’-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide apart is its combined structural features, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. This makes it a more versatile compound compared to its individual components or similar derivatives.

Properties

CAS No.

485379-78-0

Molecular Formula

C17H11N5O4S2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C17H11N5O4S2/c23-14(8-27-17-19-12-3-1-2-4-13(12)28-17)20-21-15-10-7-9(22(25)26)5-6-11(10)18-16(15)24/h1-7,18,24H,8H2

InChI Key

AJLPJIPVAIEWIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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